N-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, an isoxazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones, while the isoxazole ring can be formed via the cyclization of nitrile oxides with alkenes . The trifluoromethyl group is introduced through nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to enhance the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Carboxamide derivatives
- Diphenyl-substituted pyrazoline derivatives
Uniqueness
N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole ring, an isoxazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17F3N4O3 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H17F3N4O3/c1-3-25-9-13(8-22-25)23-17(26)16-15(11(2)28-24-16)10-27-14-6-4-5-12(7-14)18(19,20)21/h4-9H,3,10H2,1-2H3,(H,23,26) |
InChI Key |
YDAQCONHAAGTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=NOC(=C2COC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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